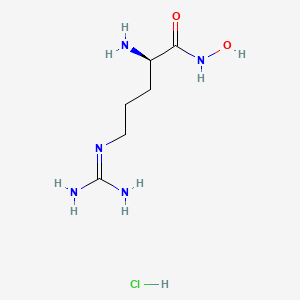
5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione
Vue d'ensemble
Description
“5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione” is a compound that is structurally similar to imidazolidine-2,4-dione derivatives, which are known for their wide range of applications in pharmaceutical fields . These compounds are known for their anticonvulsant properties, acting through the inhibition of brain sodium channels .
Synthesis Analysis
The synthesis of such compounds often involves a series of steps. For instance, the synthesis of similar compounds involves the creation of a Schiff base from the reaction of 4-(dimethylamino)benzaldehyde with p-chloroaniline. This is followed by a cyclization reaction between the Schiff base and phthalic anhydride, phthalic imide, and anthranilic acid to obtain Oxazepines, Diazepines, and Quinazolin compounds .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of 2,4-Imidazolidinedione, with a molecular weight of 128.1292 .Applications De Recherche Scientifique
Antidepressant Activity
One study focused on the synthesis and evaluation of antidepressant activity of compounds related to "5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione". The research showed potential antidepressant activity in mice without significant monoamine oxidase inhibitory activity, suggesting a different mechanism from traditional antidepressants (Wessels, Schwan, & Pong, 1980).
Chemical Stability and Structure
Another study explored the stability and structure of N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons, highlighting the influence of electron delocalization on their stability. This research is crucial for understanding the reactivity and potential applications of these compounds in catalysis and material science (Hobbs et al., 2010).
Synthetic Methodologies
Research into orthoamide derivatives of 1,3-dimethylparabanic acid, which includes structures related to "this compound", provided insights into new synthetic routes and the chemistry of these compounds. Such studies contribute to the development of novel synthetic methodologies in organic chemistry (Kantlehner, Haug, & Bauer, 2012).
Luminescence Sensing
A novel application in material science involves the use of imidazole dicarboxylate-based lanthanide metal-organic frameworks for luminescence sensing of benzaldehyde. This research demonstrates the potential of these compounds in developing sensitive and selective chemical sensors (Shi, Zhong, Guo, & Li, 2015).
Mécanisme D'action
Target of Action
The primary targets of 5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, suggesting its potential as an anticonvulsant and antibacterial agent .
Mode of Action
this compound interacts with its targets by fitting well in the active pocket of the VGCIP, leading to more binding affinity towards the channel . This interaction results in the compound’s anticonvulsant activity. Similarly, the compound exhibits antibacterial properties by interacting with the active sites of bacterial proteins .
Biochemical Pathways
The compound’s anticonvulsant and antibacterial activities suggest that it may influence the pathways related to neuronal signaling and bacterial protein synthesis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its anticonvulsant and antibacterial activities . By interacting with the VGCIP and bacterial proteins, the compound can potentially suppress convulsions and inhibit bacterial growth .
Propriétés
IUPAC Name |
5-(2,3-dimethylphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6-4-3-5-8(7(6)2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGQHVIUBPUQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2C(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Aza-spiro[5.5]undecan-4-one hydrochloride](/img/structure/B1529211.png)
![(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1529212.png)

![tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529214.png)
![3-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1529216.png)


![Methyl 7-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1529225.png)
![3-Ethynyl-imidazo[1,2-A]pyrazine](/img/structure/B1529227.png)

